methyl 3-amino-2,6-difluoro-5-methylbenzoate hydrochloride
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Overview
Description
Methyl 3-amino-2,6-difluoro-5-methylbenzoate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by its unique molecular structure, which includes amino, difluoro, and methyl groups attached to a benzoate core. This compound is often used in research and industrial applications due to its specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-2,6-difluoro-5-methylbenzoate hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Reduction: The reduction of the nitro group to an amino group.
Esterification: The formation of the ester group.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2,6-difluoro-5-methylbenzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., chlorine gas). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while substitution reactions can produce a variety of halogenated derivatives.
Scientific Research Applications
Methyl 3-amino-2,6-difluoro-5-methylbenzoate hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for treating various diseases due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-amino-2,6-difluoro-5-methylbenzoate hydrochloride involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties may be related to its ability to induce apoptosis or inhibit cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-2,6-difluorobenzoate: Lacks the methyl group at the 5-position.
Methyl 3-amino-5-methylbenzoate: Lacks the fluorine atoms at the 2 and 6 positions.
Methyl 3-amino-2,6-difluoro-4-methylbenzoate: Has a different position for the methyl group.
Uniqueness
Methyl 3-amino-2,6-difluoro-5-methylbenzoate hydrochloride is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
2639436-61-4 |
---|---|
Molecular Formula |
C9H10ClF2NO2 |
Molecular Weight |
237.6 |
Purity |
95 |
Origin of Product |
United States |
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